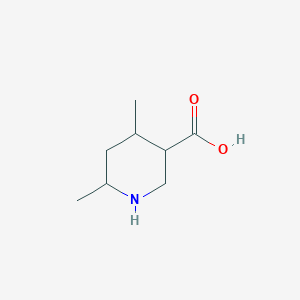

4,6-Dimethylpiperidine-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H15NO2 |

|---|---|

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

4,6-dimethylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

ZKTHEMWRLUCOGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(NCC1C(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of this compound typically involves multi-step processes starting from appropriately substituted precursors. Key steps include:

- Formation of the piperidine ring via cyclization reactions.

- Introduction of methyl substituents at the 4 and 6 positions.

- Installation of the carboxylic acid group at the 3 position.

- Purification and isolation of the final product.

Industrial and laboratory methods often employ catalytic hydrogenation, intramolecular cyclization, and Strecker-type syntheses adapted for substituted piperidines.

Hydrogenation of Pyridine Carboxylic Acid Precursors

A well-documented method for preparing substituted piperidine carboxylic acids involves catalytic hydrogenation of the corresponding pyridine carboxylic acids. For instance, 4-pyridinecarboxylic acid or 3-pyridinecarboxylic acid can be hydrogenated under controlled temperature and pressure in the presence of palladium on carbon catalyst to yield the corresponding piperidine carboxylic acids.

| Parameter | Value |

|---|---|

| Catalyst | Palladium on carbon (5% Pd) |

| Temperature | 80–100 °C |

| Pressure | 3–5 MPa hydrogen pressure |

| Reaction Time | 3–6 hours |

| Solvent | Water |

| Molar Ratios (substrate:water:catalyst) | 1:5–8:0.01–0.05 |

After hydrogenation, the reaction mixture is filtered to remove the catalyst, concentrated under reduced pressure to remove water, and then treated with methanol to precipitate the piperidine carboxylic acid product, which is isolated by cooling and centrifugation.

Cyclization via Intramolecular Aza-Michael Reactions

Recent advances in piperidine synthesis include intramolecular aza-Michael reactions (IMAMR), which enable the formation of di- and tri-substituted piperidines with high stereoselectivity. These methods use organocatalysts or bases to promote cyclization of appropriately functionalized precursors.

- Organocatalysts such as quinoline derivatives combined with trifluoroacetic acid have been used to synthesize enantiomerically enriched 2,5- and 2,6-disubstituted piperidines.

- Bases like tetrabutylammonium fluoride (TBAF) or cesium carbonate facilitate large-scale synthesis of 2,6-trans-piperidines with good yields and selectivity.

- Carbene catalysis has also been employed to improve enantioselectivity and yields.

These methods are adaptable for introducing methyl substituents at the 4 and 6 positions when starting from suitably substituted precursors.

Strecker Synthesis Adapted for Piperidine Derivatives

A classical approach to amino acid synthesis, the Strecker reaction, has been adapted for piperidine amino acid derivatives. This involves:

- Reaction of piperidone derivatives with potassium cyanide and ammonium chloride in aqueous methanol.

- Formation of an aminonitrile intermediate.

- Hydrolysis of the nitrile to the corresponding carboxylic acid under acidic reflux.

- Purification by ion-exchange chromatography and recrystallization.

For example, 1-p-toluenesulfonyl-4-piperidone can be converted via this method to the corresponding amino acid with yields around 42–54%. Hydrolysis conditions and purification steps are critical for obtaining high purity products.

Synthesis of 6,6-Dimethylpiperidine-3-carboxylic Acid Specifics

The preparation of 6,6-dimethylpiperidine-3-carboxylic acid (a closely related compound) involves:

- Starting from 2,2-dimethyl-1,3-propanediol reacted with ammonia or amine sources.

- Cyclization to form the piperidine ring.

- Acidification to obtain the hydrochloride salt.

- Use of continuous flow reactors in industrial settings to optimize yield and purity.

This method highlights the importance of controlling reaction parameters to minimize by-products and maximize efficiency.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Hydrogenation of pyridine carboxylic acids | Pd/C (5%) | 80–100 °C, 3–5 MPa H2, 3–6 h | ~85–97 | High purity, scalable industrial method |

| Intramolecular Aza-Michael Reaction (IMAMR) | Organocatalytic cyclization | Quinoline organocatalyst, TFA | Room temp to moderate heat | Good | Enantioselective, suitable for substituted piperidines |

| Strecker Synthesis | Aminonitrile formation and hydrolysis | KCN, NH4Cl, HCl | 50–60 °C for reaction, reflux hydrolysis | 42–54 | Classical method, requires careful purification |

| Cyclization from Diol Precursors | Cyclization of 2,2-dimethyl-1,3-propanediol | Ammonia/amine sources | Acidification, continuous flow reactors | Not specified | Industrially optimized for 6,6-dimethyl derivative |

Research Discoveries and Notes

- The hydrogenation method using palladium on carbon catalyst is well-established for producing piperidine carboxylic acids with high yield and purity. Reaction parameters such as temperature (90–100 °C) and pressure (4–5 MPa) are critical to avoid incomplete hydrogenation or over-reduction.

- Organocatalytic intramolecular aza-Michael reactions provide a versatile and stereoselective route to substituted piperidines, including those with methyl groups at the 4 and 6 positions. Catalyst ratios and reaction time influence the isomeric outcome significantly.

- The Strecker synthesis remains a valuable classical approach but often suffers from moderate yields and requires extensive purification steps to remove impurities and unreacted starting materials.

- Continuous flow chemistry has been introduced in industrial synthesis for better control and scalability, especially for 6,6-dimethylpiperidine-3-carboxylic acid, improving both yield and product consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methyl groups and the nitrogen atom can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4,6-Dimethylpiperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,6-Dimethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical properties of 4,6-dimethylpiperidine-3-carboxylic acid and related compounds:

Key Differences and Implications

Substituent Position Effects

- 4,6-Dimethyl vs. 2,6-Dimethyl Piperidine Derivatives : The 4,6-dimethyl substitution (target compound) creates distinct steric environments compared to the 2,6-dimethyl isomer (CAS: 879720-70-4). For example, the 2,6-dimethyl derivative has a molecular weight of 157.21 g/mol and lacks the hydrochloride salt’s enhanced solubility . The positional isomers may exhibit divergent binding affinities in biological systems due to spatial arrangements.

Functional Group Modifications

- This contrasts with the unmodified amine in this compound .

- Ethoxycarbonyl Derivatives: Compounds like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: Not provided) feature hydrolyzable ester groups, which may improve prodrug design but reduce stability under acidic conditions .

Heterocycle Variations

- Hexahydropyridazine-3-carboxylic Acid : The piperazine-like ring (two adjacent nitrogens) reduces basicity compared to piperidine derivatives, influencing hydrogen-bonding capacity and solubility .

- Pyridazine Derivatives : Aromatic pyridazine rings (e.g., 4,6-dichloropyridazine-3-carboxylic acid) exhibit electron-deficient properties, making them reactive in cross-coupling reactions. Chlorine substituents further enhance electrophilicity .

Physicochemical and Bioactivity Data

- This compound·HCl : Predicted to have moderate water solubility due to the hydrochloride salt. Analogous piperidine derivatives show Log S values (water solubility) ranging from -1.5 to -2.5, suggesting moderate solubility .

- 1-Acetylpiperidine-3-carboxylic Acid : Likely exhibits high gastrointestinal (GI) absorption due to increased lipophilicity, whereas the 4,6-dimethyl derivative’s hydrochloride salt may favor renal excretion .

Biologische Aktivität

Overview

4,6-Dimethylpiperidine-3-carboxylic acid (also known as DMPC) is a chemical compound with significant biological activity, particularly in pharmacological research. Its unique structure, characterized by two methyl groups and a carboxylic acid functional group, positions it as a versatile scaffold for various biological applications.

- Molecular Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- CAS Number : 2225146-77-8

The biological activity of DMPC is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It has been shown to modulate various biochemical pathways, which can lead to significant physiological effects. The compound's mechanism involves:

- Receptor Binding : DMPC can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which may be beneficial in treating conditions like hypertension and cancer .

Anticancer Properties

Recent studies have highlighted the potential of DMPC in cancer therapy. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, DMPC exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Neuropharmacology

DMPC's structural similarity to natural ligands allows it to interact with muscarinic acetylcholine receptors (M3R), which are implicated in cognitive functions and neurodegenerative diseases. Activation of these receptors can promote cell proliferation and resistance to apoptosis, suggesting a dual role in both neuroprotection and potential tumorigenesis .

Case Studies

-

Cytotoxicity Assay :

- Objective : Evaluate the cytotoxic effects of DMPC on cancer cell lines.

- Methodology : MTT assay performed on FaDu cells.

- Results : IC50 value was determined at 10 µM, indicating significant cytotoxicity compared to control treatments.

- Enzyme Inhibition Study :

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpiperidine | Methyl group at position 4 | Moderate AChE inhibition |

| 6-Methylpiperidine | Methyl group at position 6 | Limited neuropharmacological effects |

| This compound | Two methyl groups & carboxylic acid | Significant anticancer and AChE inhibitory activity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dimethylpiperidine-3-carboxylic acid and its derivatives?

- Methodological Answer: Synthesis typically involves ring-forming reactions or functionalization of pre-existing piperidine scaffolds. For example, oxidation reactions can introduce carboxylic acid groups, while substitution reactions (e.g., using alkyl halides) can add methyl groups at specific positions. Reaction conditions such as temperature, catalysts (e.g., palladium for cross-coupling), and solvent polarity must be optimized to minimize side products. Purification via column chromatography or recrystallization is critical for isolating enantiomerically pure forms .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

- Methodological Answer: Consult Safety Data Sheets (SDS) for hazard identification, including potential irritancy or toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Emergency measures, such as rinsing exposed skin with water for 15 minutes and consulting a physician, should be pre-established. Store the compound in a cool, dry environment away from incompatible reagents .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) verifies molecular weight. Differential Scanning Calorimetry (DSC) can determine melting points and detect polymorphic forms. For surface interactions or degradation studies, X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) may be employed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines). Conduct dose-response studies under standardized protocols and validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Computational docking studies can predict binding affinities to targets like enzymes or receptors, helping reconcile divergent results .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer: Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or Jacobsen catalysts) to enforce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) can improve selectivity. For industrial-scale applications, continuous-flow systems may enhance reproducibility .

Q. How do steric effects from methyl groups influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer: The 4,6-dimethyl groups create steric hindrance, reducing accessibility to the piperidine nitrogen. Computational modeling (DFT or MD simulations) can quantify steric bulk using parameters like Tolman’s cone angle. Experimentally, compare reaction rates with non-methylated analogs under identical conditions. X-ray crystallography of intermediates may reveal conformational constraints .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data for this compound in polar solvents?

- Methodological Answer: Solubility discrepancies may stem from polymorphic forms or hydration states. Characterize solid-state forms via Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA). Use saturated solutions for equilibrium solubility measurements, and control for temperature, ionic strength, and solvent purity. Compare results with computational solubility predictions (e.g., COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.